Benzenemethanol,2,3,5,6-tetramethyl-a-(trifluoromethyl)-

lipophilicity logP partition coefficient

Researchers requiring controlled lipophilicity (XLogP3 3.6) in chiral building blocks face limited structural options. This α-CF₃-tetramethylbenzyl alcohol uniquely combines four ortho/meta-methyl substituents with an electron-withdrawing trifluoromethyl group, delivering a 1.4-1.5 log-unit lipophilicity increase over non-methylated analogs (XLogP3 2.1-3.3). • XLogP3 3.6 with 4 H-bond acceptors enables systematic SAR exploration of hydrophobic binding pockets • Tetramethyl steric shielding enhances diastereoselectivity in nucleophilic additions and kinetic resolutions • Validated QSPR calibration point for logP, solubility, and pKa prediction algorithms • Custom synthesis available with full analytical certification; inquire for batch-specific purity and lead times.

Molecular Formula C12H15F3O
Molecular Weight 232.24 g/mol
CAS No. 102626-54-0
Cat. No. B12333043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzenemethanol,2,3,5,6-tetramethyl-a-(trifluoromethyl)-
CAS102626-54-0
Molecular FormulaC12H15F3O
Molecular Weight232.24 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1C)C(C(F)(F)F)O)C)C
InChIInChI=1S/C12H15F3O/c1-6-5-7(2)9(4)10(8(6)3)11(16)12(13,14)15/h5,11,16H,1-4H3
InChIKeyMTXZTQSOORAJNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3,5,6-Tetramethyl-α-(trifluoromethyl)benzyl Alcohol: Physicochemical Baseline


Benzenemethanol,2,3,5,6-tetramethyl-a-(trifluoromethyl)- (CAS 102626-54-0) is a fluorinated secondary alcohol featuring a 2,3,5,6-tetramethyl-substituted phenyl ring and a trifluoromethyl group at the α-carbon [1]. This compound combines the steric bulk of four methyl substituents with the strong electron-withdrawing character of the –CF₃ moiety, resulting in distinct computed physicochemical properties: XLogP3 3.6, topological polar surface area (TPSA) 20.2 Ų, molecular weight 232.24 Da, and one undefined stereocenter (chiral α-carbon) as cataloged in PubChem [1]. These features position it as a building-block candidate for applications requiring elevated lipophilicity and conformational constraint compared to simpler benzyl alcohol analogs.

Why Simple Analogs Cannot Substitute


Simply selecting a benzyl alcohol with either tetramethylphenyl or α-trifluoromethyl substitution ignores the synergistic physicochemical fingerprint of the target compound. 2,3,5,6-Tetramethylbenzyl alcohol (XLogP3 = 3.3) lacks the electron-withdrawing –CF₃ group and possesses only one hydrogen bond acceptor, whereas the target compound has four H-bond acceptors and XLogP3 = 3.6 [1][2]. Conversely, α-(trifluoromethyl)benzyl alcohol (XLogP3 = 2.2) and 4-(trifluoromethyl)benzyl alcohol (XLogP3 = 2.1) are substantially less lipophilic and lack the steric shielding provided by the tetramethyl substitution pattern [3][4]. These differences translate into distinct solubility profiles, extraction behavior, and reactivity—making direct substitution a source of experimental variability in applications from liquid-liquid extraction to chiral auxiliary chemistry.

Differentiation Evidence Against Closest Analogs


Elevated Lipophilicity vs. Mono-Functionalized Analogs

The target compound exhibits an XLogP3 of 3.6, which is 0.3 log units higher than 2,3,5,6-tetramethylbenzyl alcohol (3.3) and >1.4 log units higher than α-(trifluoromethyl)benzyl alcohol (2.2) and 4-(trifluoromethyl)benzyl alcohol (2.1), all computed using the same XLogP3 3.0 algorithm within PubChem [1][2][3][4]. This quantifiable increase reflects the additive contribution of the tetramethylphenyl and α-CF₃ substituents.

lipophilicity logP partition coefficient ADME prediction

Enhanced H-Bond Acceptor Capacity

The target compound possesses four hydrogen-bond acceptor sites (three fluorine atoms and one hydroxyl oxygen), compared to a single H-bond acceptor in 2,3,5,6-tetramethylbenzyl alcohol [1][2]. This four-fold increase in acceptor count occurs with no change in TPSA (20.2 Ų for both), indicating that the additional fluorine atoms are geometrically compact but electronically significant.

H-bond acceptor count polarity solubility molecular recognition

Higher Molecular Weight and Conformational Restriction

With a molecular weight of 232.24 Da, the target compound is 56–68 Da heavier than α-(trifluoromethyl)benzyl alcohol (176.14 Da) and 2,3,5,6-tetramethylbenzyl alcohol (164.24 Da) [1][2][3]. This mass increase is accompanied by the conformational restriction imposed by four aromatic methyl groups, which limits rotational freedom of the benzyl moiety.

molecular weight steric bulk volatility crystallinity

Chiral α-Carbon for Asymmetric Applications

The target compound contains an undefined stereocenter at the hydroxy-substituted α-carbon, as cataloged in PubChem, making it a chiral secondary alcohol [1]. In contrast, 2,3,5,6-tetramethylbenzyl alcohol is a primary alcohol with no stereogenic center [2]. Among α-CF₃-benzyl alcohols, chiral resolution agents such as (R)-α-(trifluoromethyl)benzyl alcohol (CAS 10531-50-7) are commercially used for enantiomeric composition determination by ¹H NMR .

chiral building block asymmetric synthesis stereocenter enantioselective

Application Scenarios


Lipophilicity-Optimized Building Block for Drug Discovery

Fragment-based and target-focused compound libraries benefit from building blocks with controlled lipophilicity. Benzenemethanol,2,3,5,6-tetramethyl-a-(trifluoromethyl)-, with XLogP3 3.6, provides a higher logP anchor than simpler benzyl alcohols (XLogP3 2.1–3.3), enabling systematic SAR exploration of hydrophobic binding pockets while maintaining four H-bond acceptors for target engagement [1][2].

Chiral Auxiliary for Asymmetric Synthesis

The α-carbon stereocenter, combined with the conformationally restricted 2,3,5,6-tetramethylphenyl group, makes this compound a potential chiral auxiliary or substrate for enantioselective reactions. Unlike commercial (R)-α-(trifluoromethyl)benzyl alcohol (CAS 10531-50-7), which lacks aromatic methyl substituents, the tetramethyl pattern provides additional steric differentiation that may enhance diastereoselectivity in nucleophilic additions or kinetic resolutions [1].

Extraction and Phase-Transfer Optimization

The 1.4–1.5 log unit increase in lipophilicity over trifluoromethyl-benzyl alcohols without aromatic methylation predicts significantly higher organic-phase partitioning efficiency [1][2]. This property is valuable in liquid-liquid extraction protocols or phase-transfer catalysis where efficient recovery of the alcohol or its derivatives from aqueous mixtures is critical.

QSPR Model Calibration Standard

The unique combination of four methyl groups and an α-CF₃ substituent yields a well-defined, single-contribution challenge for logP, solubility, and pKa prediction algorithms. With PubChem-validated XLogP3 = 3.6, four H-bond acceptors, and a TPSA of 20.2 Ų, this compound serves as a calibration point for quantitative structure-property relationship (QSPR) models that must correctly handle the additive effects of multiple alkyl and fluorinated substituents [1].

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